Corynoxeine is a tetracyclic oxindole alkaloid primarily found in various species of the Uncaria genus, notably Uncaria rhynchophylla, Uncaria tomentosa, and Uncaria macrophylla. [, , , , , ] This compound belongs to the rhynchophylline-type alkaloids, characterized by a distinctive spiro-oxindole core structure. [] Corynoxeine plays a significant role in scientific research due to its reported biological activities, particularly its potential applications in the treatment of neurological disorders and cardiovascular diseases. [, , , ]
While Corynoxeine is naturally occurring, total synthesis routes have been developed to facilitate its study and potential therapeutic applications. A racemic total synthesis of Corynoxeine was achieved using a strategy involving two key steps: []
Despite moderate stereoselectivity in these steps, purification of isomers allowed for the efficient preparation of Corynoxeine. []
Corynoxeine is a colorless crystalline solid. [] It exhibits solubility in organic solvents such as chloroform, methanol, and ethanol. [, , , ] The melting point of Corynoxeine has been reported as 251-253 °C. [] Spectroscopic analyses, including UV, IR, MS, and NMR, have been extensively employed to characterize its structure and confirm its identity. [, , , , ]
Corynoxeine exhibits diverse applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. [] Its potential therapeutic benefits have been explored in several areas:
a) Neuroprotection: * Corynoxeine has demonstrated neuroprotective activity against various insults, including glutamate-induced excitotoxicity [, , ] and beta-amyloid-induced neurotoxicity. [] This property highlights its potential for treating neurodegenerative diseases like Alzheimer's disease. * Corynoxeine is a constituent of the traditional Japanese medicine Yokukansan, which is used to treat behavioral and psychological symptoms of dementia. [, ]* Research indicates that Corynoxeine, along with other alkaloids from Uncaria rhynchophylla, can alleviate cognitive deficits in a mouse model of Alzheimer's disease. []
b) Cardiovascular Effects: * Corynoxeine exhibits vasodilatory and hypotensive effects, likely mediated by its α1AAR antagonism. [, ] * These properties suggest potential applications in managing hypertension and other cardiovascular conditions. * Corynoxeine has shown efficacy in inhibiting the proliferation of vascular smooth muscle cells, which is implicated in the pathogenesis of atherosclerosis. []
c) Anti-inflammatory and Anti-oxidant Activities: * Corynoxeine has exhibited anti-inflammatory effects by inhibiting lipopolysaccharide-induced nitric oxide release in microglia, suggesting potential therapeutic benefits in inflammatory conditions. [, ] * Anti-oxidant properties have also been reported, contributing to its protective effects against oxidative stress. []
d) Cancer Multidrug Resistance Reversal: * Research has demonstrated that Corynoxeine can reverse multidrug resistance in cancer cells overexpressing the ABCB1 transporter. [] * This property could enhance the efficacy of chemotherapy by sensitizing resistant cancer cells to chemotherapeutic agents. []
e) Pseudo-allergic Reaction Inhibition: * Recent studies have indicated the ability of Corynoxeine to inhibit pseudo-allergic reactions induced by compound 48/80, both in vivo and in vitro. [] This finding suggests potential therapeutic applications in managing allergic disorders.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4